N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide
Description
N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms of the hydrazine moiety, along with two thiocarbonyl groups
Properties
CAS No. |
61784-85-8 |
|---|---|
Molecular Formula |
C5H12N4S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1-ethyl-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C5H12N4S2/c1-3-7-5(11)9-8-4(10)6-2/h3H2,1-2H3,(H2,6,8,10)(H2,7,9,11) |
InChI Key |
GPZSIICBDYVGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine and methylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with reduced thiocarbonyl groups.
Substitution: The thiocarbonyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced hydrazine derivatives.
Substitution: Alkyl or aryl-substituted hydrazine derivatives.
Scientific Research Applications
N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- N-Methylhydrazinecarbothioamide
- N-Ethylhydrazinecarbothioamide
- 1,2-Ethanediamine, N-methyl-
Uniqueness
N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide is unique due to the presence of both ethyl and methyl groups on the hydrazine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
